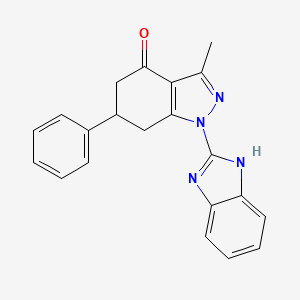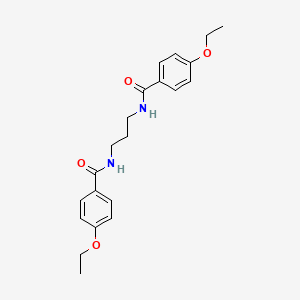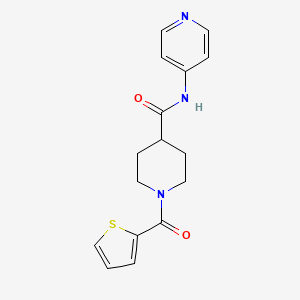![molecular formula C24H20O4 B4701611 2-methyl-7-[(4-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B4701611.png)
2-methyl-7-[(4-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one
Descripción general
Descripción
2-methyl-7-[(4-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one, commonly known as flavokawain B, is a naturally occurring chalcone found in the roots of the kava plant. It has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of flavokawain B is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-microbial effects. It has also been shown to have hepatoprotective effects, meaning it can protect the liver from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using flavokawain B in lab experiments is its natural origin. It can be extracted from the kava plant, making it a more sustainable and environmentally friendly option compared to synthetic compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on flavokawain B. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is its potential use in the treatment of other diseases, such as inflammatory bowel disease and liver disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, flavokawain B is a naturally occurring chalcone with potential therapeutic properties, particularly in the field of cancer research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Flavokawain B has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial effects. In cancer research, flavokawain B has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to inhibit the growth and spread of cancer cells.
Propiedades
IUPAC Name |
2-methyl-7-[(4-methylphenyl)methoxy]-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-8-10-18(11-9-16)15-26-20-12-13-21-22(14-20)27-17(2)24(23(21)25)28-19-6-4-3-5-7-19/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDYWABNZYIEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4701537.png)
![2-(ethylsulfonyl)-N-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4701544.png)


![1-[(4-methoxyphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4701577.png)
![3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4701585.png)


![N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4701597.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4701602.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4701612.png)